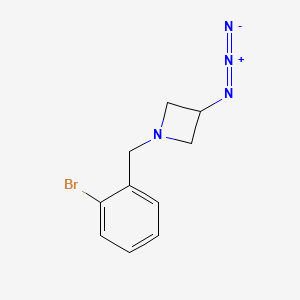

3-Azido-1-(2-bromobenzyl)azetidine

描述

3-Azido-1-(2-bromobenzyl)azetidine is a nitrogen-rich heterocyclic compound featuring a strained azetidine (four-membered) ring substituted with an azido (-N₃) group at the 3-position and a 2-bromobenzyl group at the 1-position. The strained azetidine ring is associated with unique reactivity, such as ring-opening under redox conditions or mechanical stress .

属性

IUPAC Name |

3-azido-1-[(2-bromophenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4/c11-10-4-2-1-3-8(10)5-15-6-9(7-15)13-14-12/h1-4,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFNPVFORLFSFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2Br)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Azetidines, the class of compounds to which it belongs, are known to interact with various biological targets due to their presence in numerous natural products and pharmaceutically relevant scaffolds .

Mode of Action

Azetidines are typically synthesized through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .

Biochemical Pathways

Azetidines are known to be involved in various biochemical processes due to their presence in numerous natural products and pharmaceutically relevant scaffolds .

Pharmacokinetics

Azetidines have been shown to result in improved pharmacokinetic properties as well as metabolic stability when incorporated into pharmaceutically relevant scaffolds .

Result of Action

The thermal behaviors of a similar compound, 3-azido-1,3-dinitroazetidine (adnaz), have been investigated, showing that it has a low melting temperature at 78 °c .

生化分析

Biochemical Properties

3-Azido-1-(2-bromobenzyl)azetidine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The azido group in the compound is highly reactive and can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes this compound a valuable tool in bioconjugation and labeling studies.

In addition, the bromobenzyl group in this compound can interact with various proteins through hydrophobic interactions and halogen bonding. These interactions can influence the activity of enzymes and other proteins, potentially leading to changes in biochemical pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the azido group can participate in bioorthogonal reactions, allowing for the selective labeling and tracking of biomolecules within cells.

Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of specific genes, ultimately affecting cellular function and metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The azido group can form covalent bonds with alkyne-containing molecules through click chemistry reactions, resulting in the formation of stable triazole linkages. This reaction is highly specific and can be used to label and track biomolecules in complex biological systems.

Additionally, the bromobenzyl group in this compound can interact with proteins through hydrophobic interactions and halogen bonding. These interactions can influence the activity of enzymes and other proteins, leading to changes in biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly when exposed to light and heat.

Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal aspects of the compound’s activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cell death and tissue damage.

Threshold effects have been observed in animal studies, where a specific dosage level is required to elicit a measurable biological response. Beyond this threshold, the effects of this compound can become more pronounced, leading to potential adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can influence cellular function.

These metabolic pathways can affect the overall activity of this compound, as well as its impact on metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach specific cellular compartments and exert its effects.

Additionally, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation within cells. These interactions can affect the compound’s activity and its ability to modulate cellular processes.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various subcellular structures, including the nucleus, mitochondria, and endoplasmic reticulum, where it can interact with specific biomolecules and influence cellular function.

These localization patterns can affect the activity of this compound, as well as its ability to modulate biochemical pathways and cellular processes. Understanding the subcellular distribution of the compound is essential for predicting its effects in biological systems and its potential therapeutic applications.

科学研究应用

Biological Applications

3-Azido-1-(2-bromobenzyl)azetidine exhibits significant biological activity, influencing various enzymatic processes and protein interactions:

- Bioconjugation : The azido group allows for efficient bioconjugation with biomolecules, enabling researchers to track and study biomolecular interactions within complex biological systems.

- Enzyme Interaction : Studies indicate that this compound can interact with enzymes, potentially altering their activity through covalent bonding mechanisms facilitated by click chemistry.

- Pharmaceutical Development : The incorporation of azetidine structures into drug candidates has been shown to enhance pharmacokinetic properties and metabolic stability, making them attractive for drug design.

Case Studies and Research Findings

Several studies have documented the applications of this compound in various research domains:

- Medicinal Chemistry : Research indicates that azetidine derivatives can serve as amino acid surrogates or peptidomimetics, leading to novel therapeutic agents. The ability to modify these compounds through click chemistry enhances their utility in drug discovery.

- Gene Transfection : Azetidine derivatives are being explored for their potential in non-viral gene transfection methods due to their capacity to form stable complexes with DNA, which could revolutionize gene therapy approaches .

相似化合物的比较

Substituent Effects: Halogenated Benzyl Derivatives

3-Azido-1-(3,4-dichlorobenzyl)azetidine (C₁₀H₁₀Cl₂N₄; ChemSpider ID: 53610721) shares a similar backbone but differs in halogen substitution (3,4-dichloro vs. 2-bromo). Key differences include:

- Steric Considerations : The 2-bromobenzyl group introduces ortho-substitution steric hindrance, which could impede rotational freedom and alter crystal packing compared to the 3,4-dichloro analog .

Vinyl Azide Derivatives

Compounds like 3-azido-1-phenylpropenone and its methoxy-/chlorophenyl analogs exhibit distinct reactivity under UV irradiation. These vinyl azides undergo photolytic N₂ release, generating reactive nitrene intermediates that destabilize crystalline matrices . In contrast, this compound’s saturated azetidine ring may exhibit slower photodecomposition due to reduced conjugation with the azide group.

Redox and Ring-Opening Behavior

Azetidine derivatives in DNA repair models (e.g., products of 6-azauracil and cyclohexene photocycloaddition) demonstrate redox-dependent ring-opening. Oxidation lowers the energy barrier for ring-opening in cis-isomers, while one-electron reduction facilitates heterocycle cleavage .

Key Research Findings and Implications

- Photochemical Stability : The bromine substituent may reduce UV-induced reactivity compared to vinyl azides, making the compound more suitable for applications requiring controlled decomposition .

- Redox Applications: Potential as a redox-active scaffold in medicinal chemistry or materials science, leveraging azide and azetidine functionalities .

- Synthetic Versatility : The 2-bromobenzyl group enables diversification via cross-coupling, a feature absent in simpler azetidine derivatives .

准备方法

General Synthetic Strategy Overview

The synthesis of 3-Azido-1-(2-bromobenzyl)azetidine typically proceeds via:

- Construction or availability of suitably substituted azetidine intermediates (e.g., 3-bromoazetidine derivatives).

- N-alkylation or N-substitution with 2-bromobenzyl groups.

- Conversion of halogen substituents (typically bromides) at the 3-position to azides via nucleophilic substitution.

Preparation of 3-Bromoazetidine Precursors

A key intermediate is 3-bromoazetidine derivatives, which serve as substrates for azide substitution. Several methods have been reported:

Base-Promoted Cyclization and Thermal Isomerization : Dibromo amino esters undergo base-promoted cyclization to form aziridines and azetidines. Thermal isomerization of aziridines to azetidines is achieved by refluxing in DMSO at 70 °C. Subsequent treatment in alcoholic solvents yields 3-bromoazetidines predominantly (e.g., reflux in isopropanol yields 3-bromoazetidine as the sole product).

Reduction of Imines : Imine intermediates treated with lithium aluminum hydride (LAH) in diethyl ether produce 3-bromoazetidines with high selectivity, avoiding aziridine side products.

Introduction of the 2-Bromobenzyl Group at Nitrogen

The N-substitution with 2-bromobenzyl groups can be achieved by:

Nucleophilic Substitution Using Benzylamine Derivatives : A patent (EP0168852A1) describes the preparation of benzyl-substituted azetidine intermediates by heating 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane with benzylamine at 120–125 °C under nitrogen. The reaction proceeds with gradual addition of benzylamine, followed by purification steps involving extraction and distillation to isolate 2-benzyl-7,7-dimethyl-6,8-dioxa-2-aza-spirononane, an intermediate for further azetidine derivatives.

Alkylation of Azetidines : Direct alkylation of azetidine nitrogen with 2-bromobenzyl halides under basic conditions is a plausible approach, though specific literature examples for this exact substitution are limited. However, similar N-alkylations are common in azetidine chemistry.

Summary of Key Reaction Conditions and Yields

Mechanistic Insights and Considerations

The azetidine ring formation via base-promoted cyclization involves intramolecular nucleophilic substitution to form the four-membered ring, often competing with aziridine formation. Thermal isomerization favors azetidine formation.

The N-substitution step with benzylamine derivatives proceeds via nucleophilic attack on bromomethyl groups, forming stable spirocyclic intermediates that can be further manipulated.

Azide substitution is a classic SN2 reaction, favored by polar aprotic solvents and elevated temperatures to displace bromide efficiently.

Side reactions such as formation of 3-alkoxyazetidines can occur if nucleophilic solvents (e.g., alcohols) are used during azide substitution, requiring careful solvent choice.

常见问题

Q. What are the recommended safety protocols for handling 3-Azido-1-(2-bromobenzyl)azetidine in laboratory settings?

Methodological Answer: This compound requires strict adherence to safety guidelines due to its azide group (potential explosive hazard) and brominated aromatic moiety (toxic/irritant properties). Key protocols include:

- Use of explosion-proof equipment and avoidance of friction/heat sources during synthesis.

- Personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.

- Work in a fume hood with secondary containment for spills.

- Storage in a cool, dry environment away from reducing agents or metals.

Reference: Safety data sheets emphasize handling by qualified personnel in authorized facilities, with liability resting on the user .

Q. What synthetic routes are commonly employed for preparing this compound?

Methodological Answer: Azetidine derivatives are typically synthesized via ring-opening or functionalization strategies. For this compound:

- Step 1: Bromobenzyl substitution on azetidine via nucleophilic displacement (e.g., using 2-bromobenzyl bromide under basic conditions).

- Step 2: Azide introduction via Staudinger reaction or copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Validation: Monitor reaction progress using TLC or LC-MS, ensuring complete conversion to avoid residual azide intermediates.

Reference: Similar azide-functionalized azetidines are synthesized via controlled copolymerization or substitution reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Confirm azetidine ring integrity (δ 3.5–4.5 ppm for N-CH2 protons) and bromobenzyl/azide substituents (aromatic protons at δ 7.0–7.5 ppm; azide IR stretch ~2100 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks matching the theoretical mass (C10H11BrN4).

- HPLC Purity Analysis: Use reverse-phase chromatography with UV detection (λ = 254 nm) to ensure ≥95% purity.

Reference: Characterization of analogous azetidine derivatives emphasizes NMR and HRMS for structural confirmation .

Advanced Research Questions

Q. How can machine learning (ML) optimize precursor selection for synthesizing this compound?

Methodological Answer:

- Dataset Curation: Compile literature data on azetidine synthesis, including reaction conditions (solvent, temperature), precursors, and yields.

- Feature Engineering: Encode molecular descriptors (e.g., electronegativity of substituents, steric hindrance).

- Model Training: Apply graph neural networks (GNNs) to predict precursor reactivity and optimize pathways.

- Validation: Cross-reference ML predictions with experimental results to refine accuracy.

Reference: ML approaches in inorganic synthesis highlight the use of large datasets for predicting precursor compatibility .

Q. What solvent systems minimize side reactions during azetidine functionalization?

Methodological Answer:

- Polar Aprotic Solvents: DMF or DMSO enhance nucleophilicity of azetidine nitrogen but may promote azide decomposition.

- Low-Dielectric Solvents: Dichloromethane (DCM) or THF reduce unwanted hydrolysis of bromobenzyl groups.

- Empirical Testing: Use Design of Experiments (DoE) to screen solvent combinations, analyzing outcomes via GC-MS.

Reference: Solvent-dependent azetidine rearrangements demonstrate significant yield variations (e.g., THF vs. DCM) .

Q. How can AI-driven flow chemistry improve scalability of this compound synthesis?

Methodological Answer:

- Continuous-Flow Setup: Integrate microreactors for precise temperature/pressure control during azide coupling.

- Real-Time Monitoring: Use inline IR spectroscopy to detect intermediate formation and adjust flow rates dynamically.

- Optimization Algorithms: Apply reinforcement learning (RL) to maximize yield and minimize waste.

Reference: Flow chemistry frameworks for diazomethane synthesis highlight automation and process optimization .

Q. What are the mechanistic implications of bromine vs. other halogens in the benzyl substituent?

Methodological Answer:

- Electronic Effects: Bromine’s electron-withdrawing nature stabilizes the azetidine ring via inductive effects, reducing ring strain.

- Steric Considerations: Compare reactivity with chloro/iodo analogs using DFT calculations (e.g., bond dissociation energies).

- Experimental Validation: Synthesize halogen-substituted analogs and compare kinetics in click chemistry reactions.

Reference: Bromine’s role in stabilizing aromatic intermediates is noted in benzoxazole derivatives .

Q. How to resolve contradictions in reported yields for azide-azetidine coupling reactions?

Methodological Answer:

- Variable Screening: Identify critical factors (e.g., moisture sensitivity, catalyst loading) via fractional factorial design.

- Reproducibility Protocols: Standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents).

- Meta-Analysis: Aggregate literature data to identify trends (e.g., higher yields with Cu(I) vs. Ru catalysts).

Reference: Discrepancies in solvent-dependent azetidine synthesis underscore the need for rigorous experimental controls .

Q. What experimental designs are optimal for studying azetidine ring stability under varying pH?

Methodological Answer:

- pH-Rate Profiling: Conduct kinetic studies in buffered solutions (pH 2–12), monitoring ring-opening via NMR.

- Degradation Pathways: Identify products (e.g., secondary amines) using LC-MS/MS.

- Computational Modeling: Apply molecular dynamics simulations to predict protonation states and ring strain.

Reference: Stability studies on β-lactam analogs emphasize pH-dependent hydrolysis mechanisms .

Q. How to assess the environmental toxicity and degradation pathways of this compound?

Methodological Answer:

- Ames Test: Screen for mutagenicity using Salmonella typhimurium strains.

- Photodegradation Studies: Expose to UV light in aqueous solutions, analyzing breakdown products via HRMS.

- Ecotoxicity Assays: Evaluate acute toxicity in Daphnia magna or algal models.

Reference: Environmental fate assessments for brominated aromatics highlight photolytic and microbial degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。